![molecular formula C24H19N3O4S2 B2372318 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898441-05-9](/img/structure/B2372318.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
Description
This compound features a chromeno[4,3-d]thiazole core linked to a benzamide moiety bearing a 4-methylphenylsulfonamido group at the 3-position. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as inferred from analogous pathways in and .
Propriétés
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-15-9-11-18(12-10-15)33(29,30)27-17-6-4-5-16(13-17)23(28)26-24-25-22-19-7-2-3-8-20(19)31-14-21(22)32-24/h2-13,27H,14H2,1H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXWKCSUYARSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Overview
The target molecule combines three structural motifs: a 4H-chromeno[4,3-d]thiazole core, a 3-(4-methylphenylsulfonamido) substituent, and a benzamide linkage. The synthesis proceeds via sequential steps:
Detailed Preparation Methods
Synthesis of 4H-Chromeno[4,3-d]Thiazole Intermediate
The chromeno-thiazole core is synthesized via a three-component reaction adapted from analogous heterocyclic systems.
Reaction Conditions
- Starting materials : Salicylaldehyde derivative (1.0 eq.), thiourea (1.2 eq.), and ethyl cyanoacetate (1.5 eq.).
- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%).
- Solvent : Ethanol/water (1:1, v/v) at room temperature for 12–24 hours.
- Mechanism : Base-catalyzed Knoevenagel condensation followed by cyclocondensation to form the thiazole ring.
Optimization Insights
Functionalization of Benzamide with Sulfonamide
The 3-(4-methylphenylsulfonamido)benzamide intermediate is prepared via sulfonylation of 3-aminobenzamide.
Sulfonylation Protocol
- Reagents :
- Conditions : Stirred at 0–5°C for 2 hours, then room temperature for 12 hours.
- Workup : Washed with 5% HCl, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Analytical Data
Final Amidation Coupling
The chromeno-thiazole and sulfonamido-benzamide units are conjugated via a carbodiimide-mediated amidation.
Reaction Setup
- Reagents :
- 4H-Chromeno[4,3-d]thiazol-2-amine (1.0 eq.).
- 3-(4-Methylphenylsulfonamido)benzoic acid (1.1 eq.).
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.3 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
- Solvent : Anhydrous tetrahydrofuran (THF) under nitrogen.
- Conditions : Reflux at 70°C for 24 hours.
Purification and Yield
- Workup : Filtered to remove dicyclohexylurea, concentrated, and purified via column chromatography (DCM/methanol 95:5).
- Yield : 68%.
Mechanistic Analysis
Chromeno-Thiazole Formation
The DBU-catalyzed reaction proceeds through:
- Knoevenagel condensation : Salicylaldehyde and ethyl cyanoacetate form an α,β-unsaturated nitrile.
- Nucleophilic attack : Thiourea’s sulfur attacks the nitrile carbon, generating a thioimidate intermediate.
- Cyclization : Intramolecular attack by the phenolic oxygen forms the chromene ring, followed by thiazole closure.
Amidation Mechanism
The DCC/DMAP system activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the chromeno-thiazol-2-amine’s primary amine to form the amide bond.
Optimization Strategies
Solvent Screening for Amidation
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
THF | 7.5 | 68 |
DMF | 36.7 | 55 |
DCM | 8.9 | 48 |
Acetonitrile | 37.5 | 62 |
Analytical Characterization
Spectroscopic Data Consolidation
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.45 (s, 1H) | Thiazole H-2 |
δ 7.92–7.21 (m, 12H) | Aromatic protons | |
δ 2.42 (s, 3H) | 4-Methylphenyl CH₃ | |
¹³C NMR | δ 167.8 | Benzamide C=O |
δ 152.1, 141.2 | Thiazole C-2, C-4 | |
HRMS | m/z 477.6 [M+H]⁺ | C₂₄H₁₉N₃O₄S₂ |
Challenges and Solutions
Byproduct Formation During Amidation
- Issue : Competing esterification when using alcohols as solvents.
- Mitigation : Use aprotic solvents (e.g., THF) and excess DCC.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would depend on its specific biological target. Generally, compounds with a chromeno-thiazole core and sulfonamide group may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Comparative Analysis Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely parallels methods in (triazole formation) and (chromene functionalization), involving cyclization and sulfonamido incorporation .
- Spectral Data : IR and NMR data from confirm the absence of C=O in triazoles, contrasting with the target’s benzamide C=O stretch (~1660–1680 cm⁻¹) .
- Bioactivity: Analogous compounds () show TLR adjuvant and kinase-inhibitory activities, suggesting the target may share similar mechanisms but with enhanced selectivity due to its chromeno-thiazole core .
Activité Biologique
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- IUPAC Name : N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
- Molecular Formula : C24H19N3O4S2
- Molecular Weight : 469.56 g/mol
- Chemical Structure : The compound features a chromeno-thiazole core linked to a sulfonamide group and a benzamide moiety.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromeno-Thiazole Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonamide Group : The chromeno-thiazole intermediate reacts with a sulfonyl chloride derivative in the presence of a base like triethylamine.
- Coupling with Benzamide : The final step involves coupling the sulfonamide intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549). Compounds targeting EGFR and HER-2 have demonstrated promising results in inhibiting tumor growth .
Table 1: Summary of Antitumor Activity in Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
YH-9 | SK-BR-3 | 5.13 | Induces cytochrome c release, promotes ROS expression |
YH-9 | MCF-7 | 6.75 | Inhibits VEGF secretion, impacts angiogenesis |
YH-9 | A549 | 7.02 | Dual-target inhibition of EGFR/HER-2 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds within the thiazole family have shown effectiveness against various bacterial strains:
- Testing Methods : Antimicrobial activity is typically evaluated using broth microdilution methods against Gram-negative (E. coli) and Gram-positive (Staphylococcus aureus) bacteria .
Table 2: Antimicrobial Activity Overview
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | Staphylococcus aureus | 8 µg/mL |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with chromeno-thiazole cores often interact with kinases or proteases, modulating their activity.
- Receptor Modulation : The sulfonamide group may facilitate binding to specific receptors involved in cancer progression or inflammation.
- Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in cancer cells through pathways involving ROS and cytochrome c .
Study on Antitumor Efficacy
A recent study evaluated the efficacy of various thiazole derivatives against breast cancer cell lines. Among these, one derivative exhibited an IC50 value of 5.13 µM against SK-BR-3 cells, demonstrating significant potential as an anticancer agent .
Study on Antimicrobial Properties
In another investigation, a series of thiazole derivatives were tested for their antimicrobial properties against common pathogens. Results indicated that certain derivatives displayed MIC values as low as 8 µg/mL against Staphylococcus aureus, suggesting their potential as therapeutic agents .
Q & A
Q. Analytical Validation :
- Purity : High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds .
- Structural Confirmation : , , and Mass Spectrometry (MS) to verify molecular weight and functional groups .
Q. Table 1: Critical Reaction Conditions
Step | Solvent | Temperature | Catalyst/Base | Yield (%) |
---|---|---|---|---|
Thiazole Formation | Ethanol | Reflux | N/A | 65–75 |
Sulfonamide Coupling | Dichloromethane | 0–5°C | Triethylamine | 80–85 |
Chromeno-Thiazole Assembly | DMF | 80°C | Pd(PPh) | 50–60 |
Basic: Which in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anticancer Activity :
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
- Apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Activity :
- Broth microdilution assay to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Enzyme Inhibition :
- Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Structural Modifications :
- Vary substituents on the sulfonamide (e.g., methyl, methoxy, halogen) and chromeno-thiazole moieties .
Biological Testing :
- Compare IC values across analogs to identify critical functional groups.
Computational Analysis :
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
Q. Table 2: SAR of Key Analogs
Compound Modification | Biological Activity (IC, μM) | Target Affinity (ΔG, kcal/mol) |
---|---|---|
4-Methylphenylsulfonamido | 1.2 (HeLa) | -8.5 (EGFR) |
4-Methoxyphenylsulfonamido | 2.8 (HeLa) | -7.2 (EGFR) |
4-Fluorophenylsulfonamido | 0.9 (HeLa) | -9.1 (EGFR) |
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
Orthogonal Assays :
- Validate in vitro hits using 3D spheroid models or primary cell lines .
Pharmacokinetic Profiling :
- Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
Mechanistic Studies :
- RNA interference (RNAi) to confirm target relevance in resistant models .
Advanced: What strategies improve pharmacokinetic properties?
Methodological Answer:
Solubility Enhancement :
- Introduce polar groups (e.g., morpholino, pyrrolidine) to the sulfonamide moiety .
Metabolic Stability :
- Replace labile esters with amides or cyclopropyl groups .
Permeability :
- LogP optimization via prodrug strategies (e.g., acetylated intermediates) .
Advanced: How to identify biological targets using molecular approaches?
Methodological Answer:
Affinity-Based Proteomics :
- Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS .
Surface Plasmon Resonance (SPR) :
- Direct binding kinetics measurement against recombinant proteins .
CRISPR-Cas9 Screening :
- Genome-wide knockout to identify synthetic lethal targets .
Advanced: How to confirm the mechanism of action experimentally?
Methodological Answer:
Mutagenesis Studies :
- Engineer point mutations in predicted binding pockets (e.g., EGFR ATP-binding site) to disrupt interaction .
Pathway Analysis :
- Western blotting for downstream markers (e.g., phosphorylated ERK for kinase inhibitors) .
In Vivo Validation :
- Xenograft models with biomarker analysis (e.g., Ki-67 for proliferation) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.